molecular formula C25H42O4 B018468 ウルソデオキシコール酸メチルエステル CAS No. 10538-55-3

ウルソデオキシコール酸メチルエステル

カタログ番号: B018468
CAS番号: 10538-55-3
分子量: 406.6 g/mol
InChIキー: GRQROVWZGGDYSW-ZQMFMVRBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ursodeoxycholic acid methyl ester (UDCA-ME) is a synthetic derivative of ursodeoxycholic acid (UDCA), a naturally occurring bile acid found in the small intestine. UDCA-ME is a potent anti-inflammatory, antioxidant and neuroprotective agent that has been investigated for its potential therapeutic uses in a variety of diseases and conditions. UDCA-ME has been studied for its ability to reduce inflammation, protect neurons from damage, and modulate the immune system. In addition, it has been shown to have potential applications in cancer therapy, as well as in the treatment of metabolic and neurological disorders.

科学的研究の応用

抗がん活性

UDCA-MEは、特に肝細胞がん細胞における潜在的な抗がん活性について研究されています . 研究者は、一連の胆汁酸-ジヒドロアルテミシニンハイブリッドを合成し、UDCA-DHAハイブリッドが有意に効果的であることを発見しました . これは、UDCA-MEが潜在的な抗腫瘍薬の開発において有望な化合物となり得ることを示唆しています .

治療薬開発

UDCAとアセト酢酸は、それぞれヒトの腸と血液中に存在する天然化合物です . これらは、さまざまな疾患の病因に関与するさまざまな細胞プロセスに影響を与えます . アセト酢酸-UDCAハイブリッドは、潜在的な治療薬として示唆されています . 胆汁酸の水酸基をアセトアセチル部分で選択的に誘導化する合成戦略の開発が検討されています .

医薬品製造における品質管理

UDCA-MEは、ウルソデオキシコール酸とその関連製剤の商業生産中の品質管理(QC)および品質保証(QA)に使用されます . また、FDAへの簡略新規医薬品承認申請(ANDA)提出と、それぞれの医薬品製剤の毒性試験にも使用されます .

非アルコール性脂肪性肝炎(NASH)の治療

UDCAは、抗炎症、抗酸化、および抗線維化特性を示しており、非アルコール性脂肪性肝炎(NASH)によって引き起こされる肝臓の損傷の程度を軽減する可能性があります <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.0

作用機序

Target of Action

Ursodeoxycholic Acid Methyl Ester (UDCA-ME) primarily targets the bile acid pool in the human body . It is a secondary bile acid with cytoprotectant, immunomodulating, and choleretic effects . It reduces the cholesterol fraction of biliary lipids .

Mode of Action

UDCA-ME works by replacing the hydrophobic or more toxic bile acids from the bile acid pool . It inhibits the absorption of cholesterol in the intestine and the secretion of cholesterol into bile, decreasing biliary cholesterol saturation . This interaction with its targets leads to significant changes in the bile acid pool, reducing the toxicity and increasing the hydrophilicity of the bile acids .

Biochemical Pathways

UDCA-ME affects several biochemical pathways. It exerts hepatoprotective effects by regulating amino acid, flavonoid, and fatty acid metabolic pathways . The regulation of these pathways contributes to the beneficial effects of UDCA-ME, including its anticholestatic action .

Pharmacokinetics

Studies on similar compounds suggest that it may have good bioavailability and adme properties . More research is needed to fully understand the pharmacokinetics of UDCA-ME.

Result of Action

The molecular and cellular effects of UDCA-ME’s action are diverse. It has been found to be more potent than DHA in HepG2 and Huh-7 HCC cells, and may act as a prodrug to improve the stability as well as sustain the release of the active drug DHA . It also possesses anti-inflammatory, antioxidant, and anti-fibrotic properties, and it may reduce the degree of liver damage caused by nonalcoholic steatohepatitis (NASH) .

Action Environment

The action, efficacy, and stability of UDCA-ME can be influenced by various environmental factors. For instance, the stability and anticancer activity of UDCA-ME were found to be higher than DHA, which in part accounted for the increased anticancer activity . .

Safety and Hazards

UDCA-ME is classified as hazardous . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also recommended to use personal protective equipment and ensure adequate ventilation .

将来の方向性

While UDCA-ME has several medicinal and industrial applications, further investigations on its efficacy and safety on humans are required before it could be used for several indications . All genes which are responsible in UDCA biosynthesis have been elucidated. That said, further genetic engineering studies in order to find other prospective sources of UDCA could be a challenge for future research .

生化学分析

Biochemical Properties

Ursodeoxycholic Acid Methyl Ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biological synthesis of UDCA using hydroxysteroid dehydrogenase (HSDH) and engineered bacteria expressing the relevant HSDHs . The nature of these interactions involves the transformation of chenodeoxycholic acid (CDCA), cholic acid (CA), or lithocholic acid (LCA) into UDCA .

Cellular Effects

Ursodeoxycholic Acid Methyl Ester has profound effects on various types of cells and cellular processes. It influences cell function by mediating and influencing the regulation of oncogenic signaling pathways in the cancer genome for cancer therapy . It can specifically regulate the threshold of apoptosis, inhibit cancer cell growth, and induce autophagy and apoptosis .

Molecular Mechanism

The molecular mechanism of action of Ursodeoxycholic Acid Methyl Ester involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it causes G0/G1 arrest and induces reactive oxygen species (ROS), mitochondrial membrane potential loss, and autophagy, which may in turn lead to apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ursodeoxycholic Acid Methyl Ester change over time. It has been observed that UDCA treatment reduces levels of liver dysfunction biomarkers ALT, AST, and miR-122, even at low doses .

Dosage Effects in Animal Models

The effects of Ursodeoxycholic Acid Methyl Ester vary with different dosages in animal models. In small animals, ursodiol may be useful in the treatment of cholesterol-containing gallstones, idiopathic hepatic lipidosis, and chronic active hepatitis. The dosage in dogs and cats is 15 mg/kg, PO, every 24 hours .

Metabolic Pathways

Ursodeoxycholic Acid Methyl Ester is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . In humans, UDCA is a secondary bile acid derived from the metabolism of the primary bile acid chenodeoxycholic acid (CDCA) .

Transport and Distribution

Ursodeoxycholic Acid Methyl Ester is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation . It increases bile flow and decreases the hepatotoxic effect of bile salts by decreasing their detergent action .

特性

IUPAC Name

methyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,21+,23+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQROVWZGGDYSW-ZQMFMVRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50430934
Record name Ursodeoxycholic Acid Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10538-55-3
Record name Cholan-24-oic acid, 3,7-dihydroxy-, methyl ester, (3α,5β,7β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10538-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ursodeoxycholic Acid Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl ursodeoxycholate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JDK7DZ3PSJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ursodeoxycholic Acid Methyl Ester
Reactant of Route 2
Ursodeoxycholic Acid Methyl Ester
Reactant of Route 3
Reactant of Route 3
Ursodeoxycholic Acid Methyl Ester
Reactant of Route 4
Ursodeoxycholic Acid Methyl Ester
Reactant of Route 5
Reactant of Route 5
Ursodeoxycholic Acid Methyl Ester
Reactant of Route 6
Reactant of Route 6
Ursodeoxycholic Acid Methyl Ester
Customer
Q & A

Q1: Why combine Ursodeoxycholic Acid Methyl Ester with Dihydroartemisinin?

A: Dihydroartemisinin (DHA), an antimalarial drug, has shown anticancer activity but suffers from a short half-life. Researchers synthesized a hybrid compound, Ursodeoxycholic Acid Methyl Ester-Dihydroartemisinin (UDCMe-Z-DHA), to improve DHA's stability and anticancer properties. This approach aimed to create a more effective therapeutic agent for hepatocellular carcinoma. []

Q2: How does UDCMe-Z-DHA exert its anticancer effects?

A: Research indicates that UDCMe-Z-DHA induces G0/G1 cell cycle arrest in HepG2 hepatocellular carcinoma cells. [] This arrest prevents cell division and proliferation. Furthermore, the compound elevates reactive oxygen species (ROS) levels, disrupts mitochondrial membrane potential, and triggers autophagy, ultimately leading to apoptosis (programmed cell death) in the targeted cancer cells. []

Q3: Is UDCMe-Z-DHA more effective than DHA alone?

A: Studies show that UDCMe-Z-DHA is significantly more potent than DHA alone against HepG2 cells. UDCMe-Z-DHA demonstrated an IC50 of 1 μM, indicating greater potency compared to DHA. [] This enhanced activity is partly attributed to its improved stability, as confirmed through time-course experiments, cell viability assays, and HPLC-MS/MS analysis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。